molecular formula C9H7BrF2O2 B8123173 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde

Cat. No.: B8123173
M. Wt: 265.05 g/mol
InChI Key: AXJHERWPJVWWHR-UHFFFAOYSA-N
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Description

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is a brominated aromatic aldehyde with a 2,2-difluoroethoxy substituent at the 3-position of the benzaldehyde ring. Its molecular formula is C₉H₇BrF₂O₂, and it has a purity of 95% (Commercial grade) with the CAS registry number 1824111-36-5 . The compound is structurally characterized by a bromine atom at the 2-position and a difluoroethoxy group (-OCH₂CF₂H) at the 3-position, which introduces both steric and electronic effects. The aldehyde functional group (-CHO) at the 1-position makes it a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and heterocyclic compound formation.

Properties

IUPAC Name

2-bromo-3-(2,2-difluoroethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-9-6(4-13)2-1-3-7(9)14-5-8(11)12/h1-4,8H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJHERWPJVWWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde typically involves the introduction of the bromine and difluoroethoxy groups onto a benzaldehyde precursor. One common method involves the bromination of 3-(2,2-difluoroethoxy)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of reagents and reaction conditions is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by interacting with the active site or allosteric sites of the enzyme. The presence of the bromine and difluoroethoxy groups can enhance its binding affinity and specificity for certain molecular targets. In medicinal chemistry, its mechanism of action may involve the disruption of cellular processes in pathogenic organisms, leading to their inhibition or death.

Comparison with Similar Compounds

Table 1: Comparison of Positional Isomers

Compound Name Substituent Positions CAS Number Purity Key Structural Feature
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde Br (2), -OCH₂CF₂H (3) 1824111-36-5 95% Moderate steric hindrance near -CHO
2-Bromo-5-(2,2-difluoroethoxy)benzaldehyde Br (2), -OCH₂CF₂H (5) 1517309-90-8 95% Reduced steric hindrance near -CHO
3-Bromo-2-(2,2-difluoroethoxy)benzaldehyde Br (3), -OCH₂CF₂H (2) 1249746-86-8 95% Increased electrophilicity of -CHO

Substituent Effects: Difluoroethoxy vs. Other Groups

The 2,2-difluoroethoxy group distinguishes this compound from analogs with methoxy, nitro, or alkyl chains:

  • However, nitro groups are less stable under reducing conditions .
  • This compound has a higher melting point (203–204°C) due to stronger intermolecular interactions .

Table 2: Substituent-Driven Properties

Compound Name Substituent Electronic Effect Melting Point (if available) Reactivity Profile
2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde -OCH₂CF₂H Moderate electron-withdrawing Not reported High for cross-coupling
4-Bromo-3-nitrobenzaldehyde -NO₂ Strong electron-withdrawing Not reported High (but unstable in reduction)
2-Bromo-3,4-dimethoxybenzaldehyde -OCH₃ Electron-donating 203–204°C Moderate

Functional Group Modifications

    Biological Activity

    2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine and difluoroethoxy groups, suggests potential biological activities that merit detailed investigation.

    The molecular formula of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is C10H8BrF2O2. The compound features a benzaldehyde functional group, which is known for its reactivity in nucleophilic addition and substitution reactions. The difluoroethoxy group enhances its electronic properties, potentially affecting its interaction with biological targets.

    The biological activity of 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The bromine atom can serve as a leaving group in nucleophilic substitution reactions, while the difluoroethoxy moiety may influence binding affinity due to its electron-withdrawing properties. This dual functionality allows the compound to modulate various biological pathways.

    Biological Activity

    Research indicates that 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde exhibits several biological activities:

    • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
    • Anticancer Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The presence of the aldehyde group may facilitate interactions with cellular targets involved in cancer progression.
    • Enzyme Inhibition : There is evidence that compounds containing difluoroethoxy groups can act as enzyme inhibitors. This property could be leveraged in the development of therapeutics targeting specific metabolic pathways.

    Case Study 1: Antimicrobial Efficacy

    A study conducted on various derivatives of benzaldehyde indicated that modifications at the ortho position significantly enhanced antimicrobial activity against several bacterial strains. The introduction of the difluoroethoxy group was found to improve solubility and bioavailability, leading to increased efficacy .

    Case Study 2: Anticancer Activity

    In vitro assays demonstrated that compounds similar to 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde exhibited cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

    Case Study 3: Enzyme Inhibition

    Research into enzyme inhibitors has shown that fluorinated compounds often exhibit enhanced binding affinity due to their unique electronic characteristics. A related compound demonstrated significant inhibition of β-secretase, an enzyme implicated in Alzheimer's disease . This suggests potential applications for 2-Bromo-3-(2,2-difluoroethoxy)benzaldehyde in neurodegenerative disease treatment.

    Data Table: Summary of Biological Activities

    Biological ActivityObserved EffectsReference
    AntimicrobialEffective against multiple bacterial strains
    AnticancerInduces apoptosis in cancer cell lines
    Enzyme InhibitionInhibits β-secretase

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